Thiophanate
Overview
Description
Thiophanate is a member of the class of thioureas that is the diethyl ester of (1,2-phenylenedicarbamothioyl)biscarbamic acid . It is a fungicide effective against a broad spectrum of diseases in fruit, vegetables, turf, and other crops including eyespot, scab, powdery mildew, and grey mould . It has a role as an antifungal drug .
Synthesis Analysis
Thiophanate-methyl, a well-known commercial fungicide, can be determined by potentiometric and spectrophotometric methods . The instantaneous formation of green color obtained on mixing methanolic solutions of thiophanate-methyl ™ and iron (III) has led to the development of these procedures .
Molecular Structure Analysis
Thiophanate has a molecular formula of C14H18N4O4S2 . Its average mass is 370.447 Da and its monoisotopic mass is 370.076935 Da .
Chemical Reactions Analysis
Thiophanate-methyl can induce fluorescence quenching of copper-modified fluorescent carbon dots (Cu-CDs) with no other ligands by electron transfer through π-π stacking . The synchronous response of the dual-emission sensor enhances the specificity of TM, which shows remarkable anti-interference capability .
Physical And Chemical Properties Analysis
Thiophanate-methyl is a solid substance . It has a molecular weight of 342.39 . It is soluble in DMSO at 200 mg/mL (ultrasonic) .
Scientific Research Applications
1. Water Treatment Technology
- Application Summary : Thiophanate methyl ™ and Titanium Dioxide (TiO2) nanoparticles are used in water treatment technology. The ability of nanoparticles to remove persistent pollutants from aqueous solutions makes them very important for use in water treatment technology .
- Methods of Application : The transport of TM and TiO2 nanoparticles in a water-saturated column packed with quartz sand under various water conditions were investigated .
- Results : The results suggested that the lowest mass recovery rate was for the co-transport experiments with the addition of NaCl. It was shown that TM has a weak affinity for sand but a relatively strong affinity for TiO2 at high ionic strength and acidic pH .
2. Fungicide in Agriculture
- Application Summary : Thiophanate-methyl is a benzimidazole fungicide that has long been used to control strawberry anthracnose in China .
- Methods of Application : The resistance of Colletotrichum isolates to thiophanate-methyl was determined by the minimum inhibitory concentration (MIC) method .
- Results : The resistance frequency was up to 96.2%, containing 94.3% of highly resistant isolates .
3. Colorimetric Detection
- Application Summary : Thiophanate is used in colorimetric detection based on peroxidase-like Ag NPs/Co3O4 nanozyme .
4. Nanoparticles
- Application Summary : Due to their unique physicochemical properties, nanoparticles are frequently employed in numerous applications, which include medical, catalysis, electronics, cosmetics and personal products, food supplements, coatings, pharmaceuticals, clothing, sportswear, and environmental applications .
5. Dynamic Evaporation Characteristics
- Application Summary : The dynamic evaporation of single droplets was investigated under controlled conditions. In the evaporation process, a droplet was placed on a peach leaf surface .
- Methods of Application : The relative humidity and temperature were kept constant, and the wind speeds and thiophanate-methyl concentrations varied .
- Results : An increase in the wind speed accelerated the evaporation process, when the wind speed was 0 m/s, the evaporation was the longest, and the shortest evaporation was achieved with 2.0 m/s wind speed .
6. Harvested Grain
7. Porous Media
- Application Summary : Thiophanate methyl ™ and Titanium Dioxide (TiO2) nanoparticles are used in the study of transport in porous media .
- Methods of Application : The transport of TM and TiO2 nanoparticles in a water-saturated column packed with quartz sand under various water conditions were investigated. Several ionic strengths (1, 10, 50, and 100 mM) and pH values (3, 5, 7, and 10) were examined .
- Results : The results suggested that the lowest mass recovery rate was for the co-transport experiments with the addition of NaCl. It was shown that TM has a weak affinity for sand but a relatively strong affinity for TiO2 at high ionic strength and acidic pH .
8. Residue Determination in Edible Fungi
- Application Summary : Thiophanate methyl ™, cyromazine (CYR), and their metabolites, carbendazim (MBC) and melamine (MEL) are determined in edible fungi .
- Methods of Application : A highly sensitive ultra-performance liquid chromatographic method with diode-array detection was developed for residue determination .
9. Polarographic Determination
Safety And Hazards
Future Directions
The detection of food safety and quality is very significant throughout the food supply . Stable dual-emission copper-modified fluorescent carbon dots (Cu-CDs) were successfully synthesized by a simple and environment-friendly hydrothermal, which was used for the real-time detection of pesticide residues in agricultural products .
properties
IUPAC Name |
ethyl N-[[2-(ethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCATAIYKQPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 | |
Record name | THIOPHANATE ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034531 | |
Record name | Thiophanate | |
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Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophanate ethyl appears as colorless crystals. Non corrosive., Colorless or yellow odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
Record name | THIOPHANATE ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiophanate | |
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Solubility |
Almost insoluble in water; sparingly soluble in most organic solvents | |
Record name | THIOPHANATE ETHYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Thiophanate | |
Color/Form |
Colorless plates from acetone, Yellow or yellowish crystalline solid | |
CAS RN |
23564-06-9 | |
Record name | THIOPHANATE ETHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18235 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thiophanate | |
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Record name | Thiophanate [BAN] | |
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Record name | Thiophanate | |
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Record name | Thiophanate | |
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Record name | Thiophanate | |
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Record name | THIOPHANATE | |
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Record name | THIOPHANATE ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
194 °C (decomposes) | |
Record name | THIOPHANATE ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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